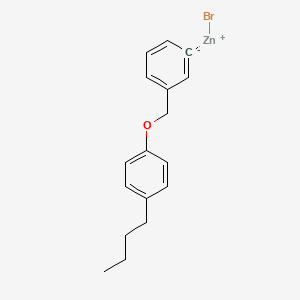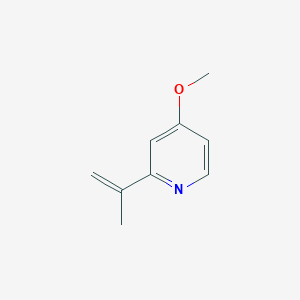
4-Methoxy-2-(prop-1-en-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(prop-1-en-2-yl)pyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(prop-1-en-2-yl)pyridine typically involves the reaction of 4-methoxypyridine with isopropenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The methoxy group and the prop-1-en-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(prop-2-en-1-yl)pyridine: Similar in structure but with a different position of the double bond.
2-Methoxy-5-(prop-1-en-2-yl)pyridine: Another pyridine derivative with a methoxy group at a different position.
4-Methoxy-3-(prop-1-en-2-yl)pyridine: Similar structure with the prop-1-en-2-yl group at a different position.
Uniqueness
4-Methoxy-2-(prop-1-en-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-methoxy-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-6H,1H2,2-3H3 |
Clave InChI |
RORRHJFBNAUVAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=NC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
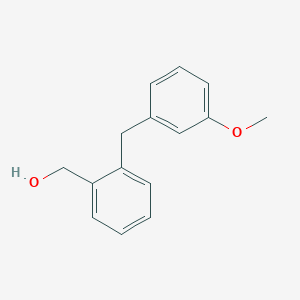
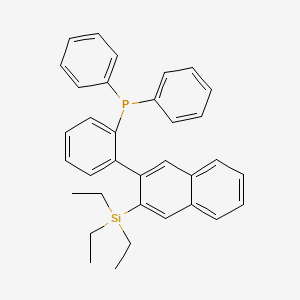

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
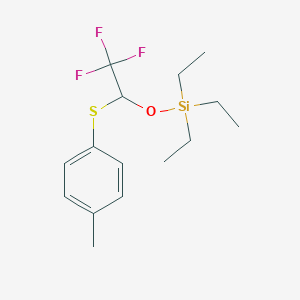
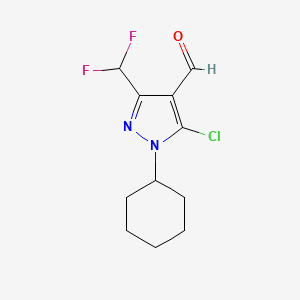
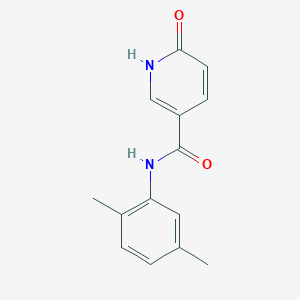
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)



